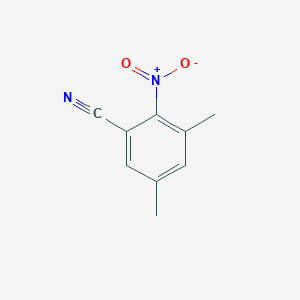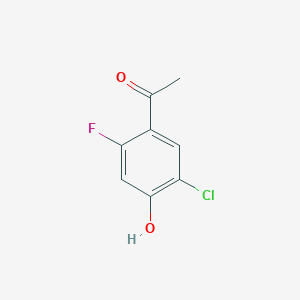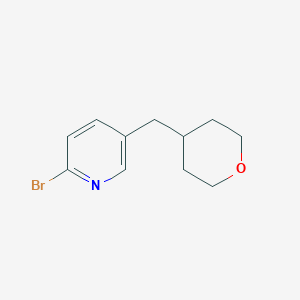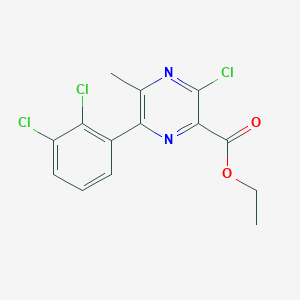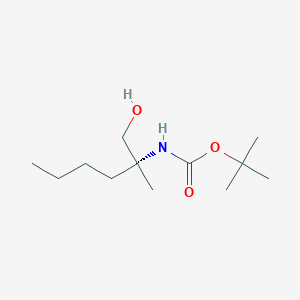
tert-Butyl (R)-(1-hydroxy-2-methylhexan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(1-hydroxy-2-methylhexan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a useful intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1-hydroxy-2-methylhexan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the palladium-catalyzed cross-coupling reaction with aryl halides using cesium carbonate as a base in 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine .
Industrial Production Methods
Industrial production of tert-Butyl ®-(1-hydroxy-2-methylhexan-2-yl)carbamate often employs continuous flow microreactor systems, which offer improved efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(1-hydroxy-2-methylhexan-2-yl)carbamate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions with electrophiles such as acyl chlorides or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: NaBH4, LiAlH4
Bases: Triethylamine, pyridine
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl ®-(1-hydroxy-2-methylhexan-2-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl ®-(1-hydroxy-2-methylhexan-2-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule . The compound can be deprotected under acidic conditions, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
Benzyl carbamate: Another carbamate used as a protecting group, but with different steric and electronic properties.
Methyl carbamate: A smaller carbamate that offers less steric hindrance compared to tert-butyl carbamate.
Uniqueness
tert-Butyl ®-(1-hydroxy-2-methylhexan-2-yl)carbamate is unique due to its specific steric and electronic properties provided by the tert-butyl group. This makes it particularly useful in reactions where selective protection and deprotection of amines are required .
Properties
Molecular Formula |
C12H25NO3 |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-hydroxy-2-methylhexan-2-yl]carbamate |
InChI |
InChI=1S/C12H25NO3/c1-6-7-8-12(5,9-14)13-10(15)16-11(2,3)4/h14H,6-9H2,1-5H3,(H,13,15)/t12-/m1/s1 |
InChI Key |
CXQUUJWMDUPFED-GFCCVEGCSA-N |
Isomeric SMILES |
CCCC[C@](C)(CO)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C)(CO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,7Z,10S,16E,21S)-7-Ethylidene-4,21-diisopropyl-11,11-dimethyl-2-oxa-12,13-dithia-5,8,20,23-tetraazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentaone](/img/structure/B13335631.png)
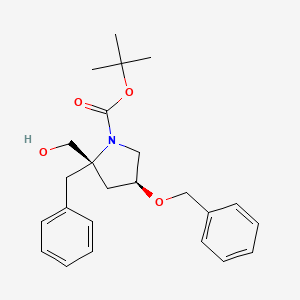
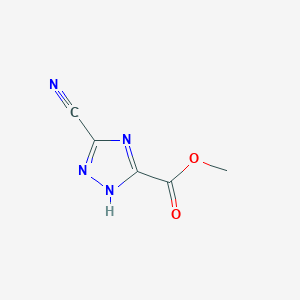
![Methyl[(1-nonyl-1H-indol-4-yl)methyl]amine](/img/structure/B13335644.png)
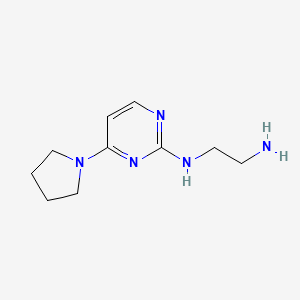
![N-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-N-isopropylamine](/img/structure/B13335660.png)
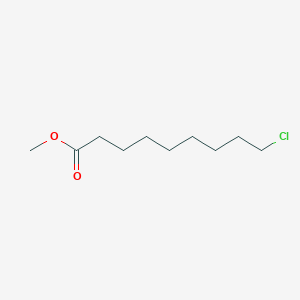
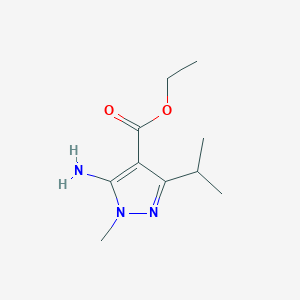
![N-(piperidin-4-yl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13335677.png)
